molecular formula C7H5BrN2OS B581455 2-Amino-5-bromobenzothiazole 3-oxide CAS No. 1216671-97-4

2-Amino-5-bromobenzothiazole 3-oxide

Cat. No.: B581455
CAS No.: 1216671-97-4
M. Wt: 245.094
InChI Key: WGPVPIMXJCKFHM-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzothiazole 3-oxide is a chemical compound with the molecular formula C7H5BrN2OS. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and an oxide group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzothiazole 3-oxide typically involves the bromination of 2-aminobenzothiazole followed by oxidation. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the fifth position. The resulting 2-Amino-5-bromobenzothiazole is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 3-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzothiazole 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromobenzothiazole 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzothiazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromobenzothiazole 3-oxide is unique due to the presence of the oxide group at the third position, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

5-bromo-3-hydroxy-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVPIMXJCKFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N(C(=N)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680922
Record name 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216671-97-4
Record name 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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